molecular formula C20H14F8O6 B12831201 Tfp-peg2-tfp

Tfp-peg2-tfp

Cat. No.: B12831201
M. Wt: 502.3 g/mol
InChI Key: NMYJSPXIYJLCTH-UHFFFAOYSA-N
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Description

Contextualization of Activated Esters in Bioconjugation Methodologies

Activated esters, such as N-hydroxysuccinimide (NHS) esters and tetrafluorophenyl (TFP) esters, are highly reactive compounds used to form stable amide bonds with primary amines on biomolecules like proteins and peptides. mdpi.comthermofisher.com This reactivity makes them valuable tools for a variety of bioconjugation techniques, including fluorescent labeling, enzyme immobilization, and surface activation of materials. mdpi.comd-nb.info While NHS esters are widely used, TFP esters exhibit greater stability against hydrolysis, offering an advantage in aqueous reaction conditions. d-nb.infobroadpharm.com The reaction of activated esters with the amino groups of lysine (B10760008) residues is a common and effective method for protein modification. nih.govacs.org

Evolution of PEG-Based Linkers in Advanced Chemical Synthesis

The incorporation of PEG chains into linker molecules, a process known as PEGylation, enhances the solubility, stability, and bioavailability of the resulting conjugates. axispharm.compapyrusbio.com PEG linkers can be designed with various lengths and architectures, including linear and branched forms, to precisely control the spacing and properties of the conjugated molecules. sigmaaldrich.comaxispharm.com This versatility has led to their widespread use in drug delivery systems, such as antibody-drug conjugates (ADCs), where they improve the pharmacokinetic properties of therapeutic agents. sigmaaldrich.com

Significance of Homobifunctional Linkers in Multivalent Conjugation Strategies

Homobifunctional linkers possess two identical reactive groups, enabling the crosslinking of molecules that have the same functional group. axispharm.combiochempeg.com These linkers are instrumental in creating well-defined molecular architectures, such as protein-protein conjugates and functionalized nanoparticles. biochempeg.comjenkemusa.com By connecting two or more molecules, homobifunctional linkers facilitate the study of molecular interactions and the construction of complex, multivalent systems. jenkemusa.com

Research Landscape of Tfp-peg2-tfp and Related Linkers

This compound belongs to a class of homobifunctional PEG linkers that utilize TFP esters as their reactive moieties. The "peg2" designation indicates a PEG spacer consisting of two ethylene (B1197577) glycol units. This specific structure provides a defined spacer length for crosslinking applications.

Table 1: Properties of this compound

PropertyValue
Chemical Formula C18H14F8O6
Molecular Weight 494.29 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents
Reactive Group 2,3,5,6-Tetrafluorophenyl (TFP) ester
Spacer Arm PEG2 (two ethylene glycol units)
Functionality Homobifunctional

The defined structure of this compound makes it a valuable tool for studying the interactions between ligands and biomolecules. frontiersin.orgnih.gov By crosslinking a ligand to its target biomolecule, researchers can stabilize the interaction for further analysis. The PEG spacer helps to maintain the biological activity of the conjugated molecules by providing sufficient distance and flexibility. This approach is crucial for understanding the fundamental mechanisms of molecular recognition and for the development of new therapeutic agents. nih.gov

In materials science, this compound and similar linkers are used to create novel polymer and material architectures. nih.gov The ability to crosslink polymer chains or attach functional molecules to surfaces allows for the engineering of materials with specific properties. For example, these linkers can be used to create hydrogels for tissue engineering or to functionalize nanoparticles for targeted drug delivery. sigmaaldrich.compapyrusbio.com The biocompatibility of the PEG component is a significant advantage in these biomedical applications. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H14F8O6

Molecular Weight

502.3 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]propanoate

InChI

InChI=1S/C20H14F8O6/c21-9-7-10(22)16(26)19(15(9)25)33-13(29)1-3-31-5-6-32-4-2-14(30)34-20-17(27)11(23)8-12(24)18(20)28/h7-8H,1-6H2

InChI Key

NMYJSPXIYJLCTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F

Origin of Product

United States

Synthetic Methodologies for Tfp Peg2 Tfp and Its Analogues

Strategies for PEG Core Functionalization

The foundation of Tfp-peg2-tfp synthesis lies in the preparation and modification of the PEG backbone. This process begins with the synthesis or sourcing of a suitable PEG-diol precursor, which is then chemically altered to introduce reactive carboxyl groups, priming it for activation.

Polyethylene (B3416737) glycol (PEG) is a polyether compound synthesized through the ring-opening polymerization of ethylene (B1197577) oxide. For the synthesis of this compound, the precursor is typically a discrete-length PEG-diol, such as triethylene glycol (HO-(CH₂CH₂O)₃-H). These diols possess terminal hydroxyl groups that serve as the initial sites for chemical modification.

The synthesis of PEG-diols can be achieved via the anionic polymerization of ethylene oxide, using initiators like water or ethylene glycol, which results in products with hydroxyl groups at both ends of the polymer chain (HO-PEG-OH). While this process often yields a range of molecular weights, for specific linkers like this compound, discrete-length PEGs are required to ensure uniformity. google.com Discrete-length PEGs can be assembled from smaller, highly pure ethylene glycol-containing building blocks. google.comgoogle.com For example, an excess of a diol like penta(ethylene glycol) can be reacted with a corresponding di-p-toluenesulfonate to assemble longer, discrete PEG chains. google.com

Once the desired PEG-diol is obtained, it is converted into a dicarboxylic acid derivative. This is a critical step to introduce the carboxylic acid functionalities needed for the subsequent esterification with 2,3,5,6-tetrafluorophenol (B1216870) (TFP). A common method involves reacting the PEG-diol with an appropriate reagent, such as succinic anhydride, to form a PEG-dicarboxylic acid.

The conversion of the PEG-dicarboxylic acid to its bis-TFP ester is the final activation step. Tetrafluorophenyl (TFP) esters are favored as amine-reactive groups because they exhibit greater stability against hydrolysis compared to their more common N-hydroxysuccinimide (NHS) ester counterparts, particularly in aqueous media. precisepeg.comresearchgate.netthieme-connect.com

The standard procedure for this derivatization involves an esterification reaction between the PEG-dicarboxylic acid and 2,3,5,6-tetrafluorophenol. This reaction is typically facilitated by a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in an anhydrous organic solvent. thieme-connect.comnih.gov A general synthetic scheme, using adipic acid as a model for a dicarboxylic acid, involves dissolving the acid and EDC in a solvent like dichloromethane (B109758) (CH₂Cl₂), cooling the solution, and then adding 2,3,5,6-tetrafluorophenol. thieme-connect.com The reaction proceeds to form the stable bis-TFP ester. An alternative method involves using TFP-acetate to activate the carboxylic acid functionality. google.com

Optimization of Reaction Conditions for High Purity this compound Synthesis

Achieving high purity and yield in this compound synthesis requires careful control over reaction conditions. The choice of solvent, reaction temperature, and the molar ratio of reactants are critical parameters that significantly influence the outcome of the esterification process.

The selection of a suitable solvent is paramount for efficient TFP ester synthesis. Due to the hydrolytic instability of the activated ester, anhydrous (water-free) conditions are essential. Polar, aprotic solvents are generally preferred for these reactions.

SolventSolvent TypeTypical OutcomeReference
Dichloromethane (CH₂Cl₂)Polar AproticHigh yield (97% in a model reaction) researchgate.net
Dimethylformamide (DMF)Polar AproticCommonly used for TFP ester reactions
1,4-DioxaneNonpolarHigh yield (96% in a model reaction) researchgate.net
TolueneNonpolarHigh yield (91% in a model reaction) researchgate.net
2,2,2-Trifluoroethanol (TFE)Polar ProticInhibited reaction, starting materials intact researchgate.net

Reaction temperature plays a crucial role in balancing reaction rate and product stability. TFP esterification reactions are often conducted at controlled temperatures, ranging from 0°C to room temperature (20–25°C), to minimize side reactions and prevent the degradation of the thermally sensitive TFP ester product. thieme-connect.comuu.nl For the synthesis of bis(2,3,5,6-tetrafluorophenyl) adipate, the reaction is initiated at 0°C before being warmed to room temperature. thieme-connect.com While some esterification processes involving PEGs are carried out at higher temperatures (70-160°C), these conditions are generally for less sensitive esters and could lead to the decomposition of TFP esters. google.comscielo.brresearchgate.net

Stoichiometry, the molar ratio of the reactants, is a key factor in driving the reaction to completion and ensuring the desired bis-functionalization. To synthesize this compound, the dicarboxylic acid is typically reacted with a slight excess of both the 2,3,5,6-tetrafluorophenol and the coupling agent (EDC) to ensure that both carboxylic acid groups are converted to TFP esters. thieme-connect.com In studies on PEG esterification, manipulating the molar ratio of the acid to the PEG alcohol was the most important parameter for controlling whether a monoester or diester was the final product. scielo.br Using an excess of the PEG diol, for instance, favors the formation of the monoester. unsoed.ac.id Therefore, precise stoichiometric control is essential for maximizing the yield of the desired bis-TFP product.

ParameterConditionRationaleReference
Temperature0°C to Room Temperature (25°C)Prevents degradation of the heat-sensitive TFP ester and minimizes side reactions. thieme-connect.com
StoichiometrySlight excess of TFP and EDC relative to dicarboxylic acidDrives the reaction to completion and ensures bis-functionalization. thieme-connect.com
StoichiometryControl of PEG-to-acid ratioDetermines the formation of mono- vs. di-ester products. scielo.brunsoed.ac.id

Green Chemistry Approaches in this compound Synthesis

In line with modern sustainable practices, green chemistry principles are increasingly being applied to the synthesis of chemical linkers. royalsocietypublishing.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One prominent green strategy is the use of biocatalysts. Lipase enzymes, for example, can catalyze condensation polymerization reactions under solvent-less conditions, offering an environmentally friendly alternative to traditional chemical catalysts. rsc.org This method has been successfully used for the synthesis of PEG-based polyesters. rsc.org

The choice of solvent is a major focus in green chemistry, as solvents account for a significant portion of chemical waste. royalsocietypublishing.org Polyethylene glycol itself is considered a green solvent; it is non-toxic, biodegradable, and has a low vapor pressure. researchgate.net Water is another ideal green solvent, and efforts are underway to adapt chemical syntheses, such as solid-phase peptide synthesis, to aqueous environments. csic.es

Furthermore, alternative energy sources are being explored to make synthesis more efficient. Ultrasound-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption in the enzymatic esterification of PEG, increasing the kinetic rate constant by a factor of 1.77 to 5.7 compared to conventional methods. researchgate.net Supercritical fluids, such as supercritical CO₂, are also being used as non-toxic and non-flammable solvent alternatives in polymer synthesis. royalsocietypublishing.org These green methodologies hold promise for developing more sustainable and efficient routes to produce this compound and its analogues.

Scale-Up Considerations for Research Applications

A significant challenge in the synthesis of polyethylene glycol (PEG) derivatives is managing the inherent polydispersity of common PEG starting materials, which can complicate purification and characterization. acs.org For applications requiring precisely defined linker lengths, the use of monodisperse PEGs is essential, but their stepwise synthesis often involves iterative processes that are difficult to scale due to the need for repeated, tedious chromatographic purifications after each step. acs.orgnih.gov Key issues that must be addressed during scale-up include the efficiency of coupling reactions, potential side reactions like hydrolysis, and the development of robust purification protocols that can handle larger volumes. nih.govrsc.org

Reaction Condition Optimization

For the coupling of the TFP-activated carboxyl group to an amine, specific conditions are crucial for success at a larger scale. Reactions are typically performed in anhydrous polar aprotic solvents to minimize hydrolysis. The choice of temperature and reagent stoichiometry are also critical levers for controlling the reaction outcome.

Table 1: Recommended Reaction Parameters for TFP Ester Conjugation

Parameter Recommended Condition Rationale & Scale-Up Consideration
Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) High solubility for PEG linkers and biomolecules; must be anhydrous to prevent premature hydrolysis of the TFP ester.
pH 7.0 - 9.0 Optimal range for the reaction between TFP esters and primary amines. thermofisher.comthermofisher.com Lowering pH can slow reactivity if needed.
Temperature 4°C to Room Temperature (25°C) Lower temperatures (e.g., 4°C overnight) can be used to minimize hydrolysis and control the reaction rate, which is beneficial for larger batches. thermofisher.com

| Reagent Molar Ratio | 5-10 fold molar excess of TFP-PEG linker | Using an excess of the PEGylating reagent can help drive the reaction to completion, which is a common strategy in both solution-phase and solid-phase synthesis. nih.govthermofisher.com |

Purification Strategies for Scaled-Up Batches

Purification is often the most significant bottleneck when scaling up the synthesis of PEG linkers. nih.gov Methods that are effective at the milligram scale may become impractical or inefficient for gram-scale production. The primary goal is to remove unreacted starting materials, excess reagents, and any by-products from side reactions.

Solid-phase synthesis offers a compelling alternative for scaling up the production of monodisperse PEG derivatives. By anchoring the growing PEG chain to a resin, excess reagents and by-products can be removed by simple washing and filtration, thereby avoiding the need for multiple, time-consuming chromatographic purifications of intermediates. nih.gov This method also allows for the use of a large excess of reactants to ensure high coupling efficiency and can suppress side reactions like polymer depolymerization. nih.gov

For compounds synthesized via solution-phase methods, chromatographic techniques remain essential.

Table 2: Comparison of Purification Methods for Research-Scale Production

Purification Method Principle Advantages for Scale-Up Disadvantages & Considerations
Flash Chromatography Separation based on polarity using a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. Faster than traditional column chromatography; can be automated for higher throughput and reproducibility. mdpi.com May not provide sufficient resolution for closely related impurities; requires solvent and can be costly at large scales.
Preparative HPLC High-resolution separation based on polarity (reversed-phase is common for PEG derivatives). Provides very high purity; method development is scalable from analytical to preparative scale. researchgate.net Lower throughput; requires significant solvent volumes; can be expensive to operate for large quantities.

| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Excellent for removing small molecule impurities (e.g., excess TFP, coupling agents) from the larger PEGylated product; can be performed as a final polishing step or for buffer exchange. | Not effective for separating PEG species of similar sizes (e.g., desired product vs. dimer). |

Automated Synthesis Platforms

For research applications that require the synthesis of numerous analogues or consistent batch-to-batch production at a modest scale (e.g., up to 0.5 mmol), automated synthesis platforms have emerged as a valuable tool. sigmaaldrich.com These systems use pre-packaged reagent cartridges, including those for PEG linkers with TFP ester functionalities, to automate the entire synthesis, purification, and isolation process. sigmaaldrich.comsigmaaldrich.com This approach enhances reproducibility, reduces manual labor, and can accelerate the exploration of structure-activity relationships by enabling rapid, parallel synthesis of a library of compounds. While not a solution for bulk production, it represents a "scaling-out" strategy that is highly relevant for modern research applications.

Mechanistic Investigations of Tfp Peg2 Tfp Bioconjugation Reactions

Nucleophilic Attack Pathways of TFP Esters

The core of Tfp-peg2-tfp's reactivity lies in the nucleophilic acyl substitution at the carbonyl carbon of the TFP esters. The electron-withdrawing fluorine atoms on the phenyl ring render the TFP moiety an excellent leaving group, thereby activating the ester for attack by various nucleophiles.

Amine Reactivity (Primary vs. Secondary Amines)

The primary and most utilized reaction pathway for TFP esters is their reaction with amine-containing molecules to form stable amide linkages. lumiprobe.comthermofisher.com This reactivity is central to the use of this compound in crosslinking proteins and labeling biomolecules.

Primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the TFP ester. lumiprobe.comthermofisher.com The reaction proceeds through a tetrahedral intermediate, followed by the departure of the 2,3,5,6-tetrafluorophenol (B1216870) (TFP-OH) leaving group to yield a stable amide bond. Secondary amines also react with TFP esters, although generally at a slower rate compared to primary amines due to increased steric hindrance. lumiprobe.cominterchim.fr The reaction is most efficient under neutral to slightly alkaline conditions (pH 7.0-8.5). vulcanchem.com

Thiol Reactivity and Selective Modification

While TFP esters are predominantly used for their reactivity towards amines, the potential for reaction with other nucleophiles, such as thiols (sulfhydryl groups), exists. Thiol groups, found in cysteine residues of proteins, can act as nucleophiles. However, the reaction of TFP esters with thiols is generally less favorable than with amines under typical bioconjugation conditions. broadpharm.combroadpharm.com

Selective modification involving thiols is more commonly achieved using heterobifunctional linkers that contain a thiol-specific reactive group (e.g., a maleimide) in addition to an amine-reactive TFP ester. broadpharm.combroadpharm.com In the context of this compound, which contains two identical TFP esters, achieving selective thiol modification over the more reactive amines would be challenging and require careful control of reaction conditions, such as pH. Some strategies involve lowering the pH to 6.5-7.0 to slow the TFP-amine reaction, potentially allowing for greater selectivity if a thiol is the intended target, although this is not the primary application for a homobifunctional TFP ester linker.

Hydroxyl Group Interactions

The reaction of TFP esters with hydroxyl groups, such as those found on serine, threonine, or tyrosine residues in proteins, or on carbohydrate moieties, is generally considered to be insignificant under standard aqueous bioconjugation conditions. sigmaaldrich.com While hydroxyl groups are nucleophilic, their reactivity towards TFP esters is substantially lower than that of amines. In some instances, for a reaction to occur with a hydroxyl group, it may need to be converted to a more reactive species, such as an amine, through prior chemical modification. There is also potential for TFP esters to react with hydroxyl groups in proteins as a side reaction, but this is less common than the primary reaction with amines. sigmaaldrich.com

Reaction Kinetics and Rate Constant Determination

The efficiency and outcome of bioconjugation reactions with this compound are critically dependent on the reaction kinetics, which are influenced by parameters such as pH and temperature. A key competing reaction is the hydrolysis of the TFP ester, which renders the linker inactive for conjugation.

Influence of pH on Reaction Efficiency

The pH of the reaction medium has a profound effect on both the rate of amine conjugation and the rate of the competing hydrolysis reaction. The reactivity of primary amines is strongly dependent on the concentration of their unprotonated, free base form, which increases with higher pH. thermofisher.com Therefore, the rate of aminolysis generally increases with increasing pH. researchgate.net Optimal reactivity for TFP esters with amines is typically observed in the pH range of 7.5 to 8.0. vulcanchem.com

At the same time, the rate of hydrolysis of the TFP ester is also base-catalyzed and increases with pH. researchgate.netnih.gov However, a key advantage of TFP esters over other commonly used amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, is their greater hydrolytic stability, especially at basic pH. lumiprobe.combroadpharm.com This enhanced stability provides a wider window for efficient conjugation with reduced inactivation of the linker due to hydrolysis. vulcanchem.com

The rate of hydrolysis for TFP-terminated self-assembled monolayers (SAMs) has been studied, providing valuable insights into the stability of the TFP ester at different pH values. The hydrolysis follows pseudo-first-order kinetics. nih.gov

Hydrolysis Rate Constants (k') and Half-Lives (t½) for TFP-Terminated SAMs at Room Temperature
pHRate Constant (k') (x 10⁻⁵ s⁻¹)Half-Life (t½) (min)
7.01.5770
8.04.6251
10.016.072

Data adapted from a study on TFP-terminated self-assembled monolayers. nih.gov This table illustrates the increase in the rate of hydrolysis with increasing pH.

Temperature Effects on Reaction Rates

Temperature is another critical parameter that influences the rate of this compound bioconjugation reactions. Generally, increasing the reaction temperature will increase the rate of both the desired conjugation reaction and the undesired hydrolysis. sigmaaldrich.com

Detailed kinetic studies quantifying the effect of temperature on the reaction rates of this compound are not extensively available in the public domain. However, based on general chemical principles and findings for similar compounds, it is understood that the rate of reaction increases with increasing temperature. sigmaaldrich.com For practical applications, conjugation reactions with TFP esters are often carried out at room temperature (around 25°C). In some cases, to slow down the rate of hydrolysis and gain more control over the reaction, especially when dealing with sensitive biomolecules, the reaction temperature can be lowered. For instance, conducting TFP-amine reactions at 4°C can help to reduce the rate of hydrolysis while still allowing the conjugation to proceed, albeit at a slower rate.

General Temperature Effects on TFP Ester Reactions
TemperatureEffect on Reaction RateConsiderations
4°CSlower reaction and hydrolysis ratesUseful for controlling the reaction and for sensitive biomolecules.
Room Temperature (~25°C)Standard condition for many conjugation reactions. Balances reaction speed and stability.
Elevated TemperatureIncreased reaction and hydrolysis rates. sigmaaldrich.comMay be used to accelerate slow reactions, but risks increased hydrolysis and potential damage to biomolecules.

This table provides a qualitative overview of the expected effects of temperature on this compound bioconjugation reactions based on available research findings.

Impact of Solvent Polarity and Ionic Strength

Solvent Polarity:

The aminolysis of activated esters, such as the tetrafluorophenyl (TFP) esters in this compound, is sensitive to the polarity of the reaction medium. Generally, increasing solvent polarity can have a dual effect. For nucleophilic substitution reactions, a more polar solvent can stabilize both the reactants and the transition state. researchgate.netyoutube.com The net effect on the reaction rate depends on the differential solvation of these species. rjpn.org

In the context of this compound bioconjugation, which typically occurs in aqueous buffers mixed with organic co-solvents like DMSO or DMF to solubilize the hydrophobic crosslinker, the solvent composition is a key parameter. vulcanchem.comnih.gov Studies on similar activated esters have shown that the reaction rate can be modulated by varying the solvent composition. For instance, the aminolysis of O-ethyl S-aryl dithiocarbonates showed that increasing solvent dipolarity/polarizability can increase the rate constants in a concerted mechanism. researchgate.net However, for other reactions, an increase in solvent polarity can lead to a decrease in the rate constant, suggesting stabilization of the initial reactants more than the transition state. rjpn.org For practical bioconjugation, anhydrous organic solvents like DMF or DMSO are ideal for preparing the NHS ester reagent solutions to minimize premature hydrolysis. nih.gov

Solvent SystemEffect on Reaction RateRationale
Aqueous Buffers (e.g., PBS)ModerateProvides physiological conditions but can promote hydrolysis.
Aqueous-Organic Mixtures (e.g., Water-DMSO)VariableEnhances solubility of hydrophobic crosslinkers; the effect on rate depends on the specific composition and differential solvation of reactants and transition state. rjpn.orgresearchgate.net
Anhydrous Organic Solvents (e.g., DMF, DMSO)High (for amine reaction)Minimizes competing hydrolysis, leading to higher yields and selectivity for amine functional groups. nih.gov

Ionic Strength:

The ionic strength of the reaction buffer can also impact the rate of bioconjugation. For reactions involving charged species, the Debye-Hückel theory predicts that an increase in ionic strength will stabilize the charges, which can affect the reaction rate. However, for the aminolysis of neutral activated esters like this compound with uncharged amines, the effect of ionic strength is often less pronounced. conicet.gov.ar

Some studies on NHS esters have indicated that factors such as the ionic strength of the buffer, along with pH and concentration, govern the stability and efficiency of the cross-linking reaction. researchgate.net In certain cases, no significant salt effects on the observed rate constants have been found. mst.edu Conversely, for the hydrolysis of some esters, an increase in ionic strength was found to not have a significant influence on their stability. conicet.gov.ar This suggests that the impact of ionic strength can be system-dependent.

Ionic Strength ConditionObserved Effect on TFP/NHS Ester ReactionsReference Finding
Increasing Ionic StrengthCan influence stability and efficiency. researchgate.netGoverning factor for NHS-ester cross-linking. researchgate.net
Variable Ionic StrengthNo significant effect on rate constants observed in some aminolysis studies. mst.eduDilution of buffer solutions did not reveal significant salt effects. mst.edu
Increasing Ionic StrengthNo significant influence on the stability of certain carbonate esters. conicet.gov.arStudied in the context of hydrolysis. conicet.gov.ar

Side Reactions and Product Purity Considerations

In the bioconjugation of this compound, several side reactions can occur, leading to a heterogeneous product mixture and a decrease in the yield of the desired conjugate. The primary side reactions of concern are the hydrolysis of the TFP esters and the formation of intra- and intermolecular cross-links.

The TFP ester moieties of this compound are susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired aminolysis. nih.gov This hydrolysis results in the formation of an inactive carboxylic acid and tetrafluorophenol (TFP-OH), rendering the crosslinker incapable of reacting with the target amine groups on the biomolecule. researchgate.net

The rate of hydrolysis is highly dependent on the pH of the reaction medium, increasing significantly with a rise in pH. nih.gov TFP esters are known to be more resistant to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, which is a key advantage for their use in bioconjugation. vulcanchem.comnih.govresearchgate.net For instance, at pH 7.4 and 25°C, TFP esters have a hydrolysis half-life of 120 minutes, compared to 30 minutes for NHS esters. In another study, TFP-terminated self-assembled monolayers (SAMs) demonstrated a nearly 10-fold longer half-life at pH 10 compared to NHS SAMs. nih.gov This enhanced stability allows for more controlled conjugation reactions, especially during prolonged incubation times or at slightly basic pH values that are often optimal for amine reactivity. vulcanchem.comlumiprobe.com

The mechanism of ester hydrolysis, particularly under acidic conditions, involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com Under the basic conditions often used for bioconjugation, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. nih.gov

Ester TypepHHalf-life of HydrolysisReference Finding
TFP Ester7.4 (25°C)120 minutes
NHS Ester7.4 (25°C)30 minutes
TFP-terminated SAM10~390 minutes (calculated from 10-fold increase over NHS) nih.gov
NHS-terminated SAM1039 minutes nih.gov
NHS Ester7.0 (0°C)~5 hours mdpi.com
NHS Ester8.6 (4°C)10 minutes mdpi.comthermofisher.com

As a homobifunctional crosslinker, this compound possesses two identical reactive TFP ester groups. This characteristic can lead to the formation of undesired intra- and intermolecular cross-links. gbiosciences.comhuji.ac.il Intramolecular cross-linking occurs when both ends of the this compound molecule react with amine groups on the same biomolecule, while intermolecular cross-linking involves the reaction of the crosslinker with amine groups on different biomolecules, potentially leading to polymerization and precipitation. huji.ac.ilresearchgate.netyoutube.com

Several factors influence the extent of these side reactions, including the concentration of the protein and the crosslinker, and the spacer arm length of the crosslinker. gbiosciences.comkorambiotech.com High concentrations of the crosslinker and dilute protein solutions tend to favor the formation of intramolecular cross-links. huji.ac.ilkorambiotech.com Conversely, high protein concentrations can promote intermolecular cross-linking.

To control these side reactions and maximize the yield of the desired 1:1 conjugate, careful optimization of the reaction conditions is necessary. This includes adjusting the molar ratio of the crosslinker to the biomolecule. gbiosciences.com Using a panel of crosslinkers with varying spacer arm lengths can also help in optimizing the cross-linking efficiency. gbiosciences.com For intramolecular cross-linking, a crosslinker with a short spacer arm is generally more suitable. gbiosciences.comhuji.ac.il

Reaction ConditionFavored ProductRationale
High protein concentrationIntermolecular cross-linkingIncreased probability of collision between different protein molecules. huji.ac.il
Dilute protein solutionIntramolecular cross-linkingFavored when using homobifunctional crosslinkers. huji.ac.ilkorambiotech.com
High crosslinker concentrationIntramolecular cross-linkingIncreases the likelihood of a second reaction on the same molecule. huji.ac.ilkorambiotech.com
Short spacer armIntramolecular cross-linkingThe distance between reactive groups is suitable for linking sites on the same molecule. gbiosciences.comhuji.ac.il
Long spacer armIntermolecular cross-linkingCan bridge reactive sites on different molecules. gbiosciences.com

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the reaction mechanisms of bioconjugation at a molecular level. researchgate.net Techniques such as transition state analysis and energy landscape mapping can offer detailed insights into the reaction pathways, intermediates, and potential side reactions. nih.govrsc.orgnih.gov

Transition state theory is a fundamental concept in chemical kinetics that describes the energy profile of a reaction. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. Computational methods, such as density functional theory (DFT), can be used to calculate the geometry and energy of the transition state for the aminolysis of TFP esters. mdpi.comnih.govchemrxiv.org

For the aminolysis of esters, the reaction can proceed through a concerted or a stepwise mechanism. In a concerted mechanism, bond formation and bond breaking occur simultaneously. In a stepwise mechanism, a tetrahedral intermediate is formed, which then breaks down to the products. nih.gov Computational studies on the aminolysis of NHS esters have suggested that the reaction likely proceeds through a noncatalytic concerted pathway. chemrxiv.org The calculated activation energy barrier for this pathway was found to be significantly lower than that of the stepwise mechanism. chemrxiv.org

Kinetic isotope effect (KIE) studies, often complemented by computational modeling, can provide experimental validation of the calculated transition state structures. nih.gov For example, large KIEs for the carbonyl oxygen and α-deuterium in the hydrolysis of a peptidyl-tRNA mimic indicated a nearly tetrahedral transition state. nih.gov

ReactionProposed MechanismComputational MethodKey Finding
Aminolysis of NHS-AcetateNon-catalytic concerted pathwayGFN2-xTB and DLPNO-CCSD(T)The concerted pathway has a lower activation energy barrier than the stepwise mechanism. chemrxiv.org
Hydrolysis of peptidyl-tRNA mimicStepwise (tetrahedral intermediate)DFT (B3LYP/6-31G(d,p))Large kinetic isotope effects support a nearly tetrahedral transition state. nih.gov
Aminolysis of peptidyl-tRNA mimicStepwiseDFT (B3LYP/6-31G(d,p))A large leaving group oxygen-18 isotope effect suggests significant C-O bond scission in the transition state. nih.gov

The energy landscape provides a comprehensive representation of all possible conformations of a molecular system and their corresponding potential energies. nih.govresearchgate.net Mapping the energy landscape of a bioconjugation reaction allows for the identification of stable intermediates, transition states, and alternative reaction pathways that could lead to side products. rsc.org

By exploring the energy landscape, researchers can gain a deeper understanding of the factors that control reaction selectivity and efficiency. nih.gov For protein-ligand binding, mapping the energy landscape can reveal the position of the transition state along the reaction coordinate, indicating whether it is closer to the free or the bound state. rsc.org This information is crucial for designing more effective crosslinkers and optimizing reaction conditions to favor the desired product.

Computational methods for exploring energy landscapes are becoming increasingly sophisticated, enabling the study of complex biomolecular systems. nih.gov These approaches can help to rationalize experimental observations and guide the development of new bioconjugation strategies. researchgate.net

SystemComputational ApproachKey Insight from Energy Landscape
Protein-ligand bindingNMR relaxation dispersion and linear free energy relationshipsDetermined the position of the transition state, showing it was closer to the free state, suggesting a key role for desolvation. rsc.org
Multifunctional biomoleculesEnergy landscape exploration algorithmsAssociated with multifunnel energy landscapes, where different funnels correspond to different functions. nih.gov
Biomolecular processes (folding, recognition)Molecular dynamics simulationsGenerates dynamical information at a microscopic level to understand the process. researchgate.net

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound “this compound” for the following topics:

Advanced Bioconjugation Applications of Tfp Peg2 Tfp in Research

Peptide and Oligopeptide Conjugation

Preparation of Peptide-Based Ligands for Receptor Binding Studies

Without specific data and research findings, generating content for these sections would not meet the required standards of scientific accuracy and would fall outside the scope of verifiable information.

Nucleic Acid Labeling and Functionalization for Molecular Biology Research

The functionalization of nucleic acids is a critical process in molecular biology, enabling the development of targeted probes and research tools. While various crosslinkers are used for these applications, specific examples involving Tfp-peg2-tfp are not prominently featured in available research.

Oligonucleotide Conjugation for Hybridization Probes

The conjugation of oligonucleotides to reporter molecules is fundamental for creating hybridization probes used in techniques like fluorescence in situ hybridization (FISH) and microarrays. This process typically involves the reaction of an activated ester, such as a TFP ester, with an amine-modified oligonucleotide. The PEG linker, in this case, a PEG2, would serve to increase the water solubility and reduce steric hindrance of the final conjugate.

Table 1: Hypothetical Data for Oligonucleotide Conjugation Efficiency

Oligonucleotide Sequence (5'-Amine Modified) Reporter Molecule Conjugation Efficiency (%)
5'-NH2-(dT)20-3' Fluorescein Data Not Available

Note: This table is illustrative of the type of data that would be generated in such research, but specific data for this compound is not available.

Plasmid DNA Modification for Gene Expression Research Tools

Modification of plasmid DNA can be used to attach molecules that aid in tracking transfection, delivery, or to study DNA-protein interactions. The TFP esters of this compound would be expected to react with available primary amine groups on the plasmid, potentially on exposed amino functionalities of the nucleotide bases, though this is less common and can interfere with hybridization.

Carbohydrate and Glycopolymer Modification

The study of carbohydrates and their interactions is crucial in glycobiology. Chemical modification of these molecules allows for the investigation of their roles in cellular recognition and signaling.

Synthesis of Glycoconjugates for Cell Surface Interaction Studies

Glycoconjugates, molecules where a carbohydrate is linked to another species like a protein or lipid, are vital for studying cell surface interactions. The synthesis of such molecules could potentially involve the use of a heterobifunctional linker like this compound to connect a carbohydrate moiety to a target protein.

Creation of Glyconanomaterials for Glycobiology Research

Glyconanomaterials, such as nanoparticles decorated with carbohydrates, are used to mimic the multivalent presentation of carbohydrates on cell surfaces. A linker like this compound could theoretically be used to attach carbohydrate molecules to the surface of a nanoparticle, provided the nanoparticle has appropriate functional groups for reaction with the TFP esters.

Table 2: Potential Components for Glyconanomaterial Synthesis

Nanoparticle Core Surface Functional Group Carbohydrate Ligand
Gold (Au) Amine (-NH2) Mannose

Note: This table represents potential components for which a linker like this compound could be used, but specific research examples are not available.

Compound Name Table

AbbreviationFull Chemical Name
This compound1,8-Bis(2,3,5,6-tetrafluorophenyl) 3,6-dioxaoctanedioate
PEGPolyethylene (B3416737) glycol
DNADeoxyribonucleic acid
FISHFluorescence in situ hybridization

Tfp Peg2 Tfp in Advanced Materials Science and Nanotechnology Research

Surface Functionalization for Biomaterial Interfaces

The ability to precisely modify the surface of materials is crucial for developing advanced biomaterials that can interact with biological systems in a controlled manner. Tfp-peg2-tfp serves as a key reagent in this endeavor, enabling the covalent attachment of molecules to surfaces containing primary amines. The TFP esters at both ends of the molecule readily react with these amines to form stable amide bonds, a process favored under near-neutral pH conditions (pH 6-9). thermofisher.com This allows for the functionalization of a wide range of materials, including nanoparticles and medical devices. polysciences.com

Non-Fouling Surface Coatings (e.g., Protein Adsorption Resistance)

A major challenge in the application of biomaterials is the non-specific adsorption of proteins, a phenomenon known as biofouling, which can trigger undesirable biological responses. google.com Surface modification with PEG is a widely adopted strategy to create non-fouling surfaces. polysciences.com The hydrophilic PEG chains form a hydration layer that acts as a physical barrier, sterically hindering the approach and adsorption of proteins. chempep.com

This compound is utilized to graft PEG chains onto surfaces, thereby imparting them with protein resistance. The homobifunctional nature of this compound allows it to act as a crosslinker, creating a dense layer of PEG on the material's surface. The stability of the TFP ester group is a significant advantage, as it is more resistant to hydrolysis compared to other amine-reactive groups like N-hydroxysuccinimide (NHS) esters, ensuring efficient and stable surface modification. axispharm.combroadpharm.com

Parameter Description Relevance to Non-Fouling Surfaces
Reactive Group Tetrafluorophenyl (TFP) esterHighly reactive towards primary amines, forming stable amide bonds. More resistant to hydrolysis than NHS esters, leading to more efficient and stable surface coating. axispharm.combroadpharm.com
Linker Polyethylene (B3416737) Glycol (PEG)Hydrophilic polymer that creates a hydration shell, preventing protein adsorption through steric hindrance. chempep.com
Functionality HomobifunctionalEnables crosslinking of molecules on a surface, leading to a higher density of the non-fouling agent. jenkemusa.com

Cell Adhesion Modulation on Substrate Surfaces

Controlling cell adhesion to material surfaces is critical for applications ranging from tissue engineering to the development of medical implants. By modifying surfaces with specific biomolecules, it is possible to promote or inhibit cell attachment. This compound can be used to immobilize cell-adhesive peptides, such as those containing the RGD sequence, or other bioactive molecules onto a substrate.

The process involves a two-step reaction. First, the this compound linker is attached to the surface. Subsequently, the remaining TFP ester group is used to covalently bind the desired biomolecule. This approach allows for the creation of surfaces with tailored biological functionalities, enabling precise control over cellular behavior at the material interface.

Preparation of Biosensors and Diagnostic Research Platforms

The development of sensitive and specific biosensors is a cornerstone of modern diagnostics and biomedical research. This compound plays a role in the fabrication of these platforms by facilitating the immobilization of biorecognition elements, such as antibodies or nucleic acids, onto sensor surfaces. axispharm.com The stable amide bond formed by the TFP ester ensures that the bioreceptors are securely attached, which is crucial for the reliability and longevity of the biosensor.

The hydrophilic PEG spacer helps to maintain the activity of the immobilized biomolecules by preventing their denaturation on the surface and reducing non-specific binding of other molecules from the sample, thereby enhancing the signal-to-noise ratio of the sensor. chempep.com

Polymer Grafting and Architecture Design

Polymer grafting is a powerful technique to modify the properties of existing polymers or to create entirely new materials with advanced functionalities. nih.gov this compound can be employed as a grafting agent to attach PEG chains to a polymer backbone, a process known as PEGylation. This modification can significantly alter the physicochemical properties of the parent polymer, such as its solubility, biocompatibility, and interaction with biological systems. caldic.com

Synthesis of Graft Copolymers for Controlled Release Research

Graft copolymers are a class of branched polymers that have shown great promise in drug delivery applications. appleacademicpress.com By grafting PEG chains onto a biodegradable polymer backbone using this compound, it is possible to create amphiphilic copolymers that can self-assemble into nanoparticles or micelles in an aqueous environment. These nanostructures can encapsulate hydrophobic drugs within their core, while the hydrophilic PEG shell provides a "stealth" effect, prolonging their circulation time in the bloodstream. chempep.commdpi.com

The release of the encapsulated drug can be controlled by the degradation of the polymer backbone or by the cleavage of the linker connecting the drug to the polymer. The ability to tune the grafting density and the length of the PEG chains allows for the optimization of the drug loading capacity and release kinetics of these delivery systems. rsc.org

Copolymer Component Function in Controlled Release Research Finding Example
Polymer Backbone Biodegradable matrix for drug encapsulation.Poly(lactic-co-glycolic acid) (PLGA) is a common choice for creating biodegradable nanoparticles. frontiersin.org
Grafted PEG Chains Forms a hydrophilic shell, increasing solubility and circulation time.PEGylation reduces opsonization and clearance by the reticuloendothelial system. chempep.com
This compound Linker Covalently attaches PEG chains to the polymer backbone.The stable amide bond ensures the integrity of the graft copolymer during circulation.
Encapsulated Drug The therapeutic agent to be delivered.The release can be triggered by environmental factors like pH or enzymatic activity. mdpi.comecust.edu.cn

Fabrication of Hydrogels with Tunable Properties for Tissue Engineering Scaffolds Research

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix of natural tissues, making them ideal candidates for tissue engineering scaffolds. biochempeg.comsigmaaldrich.com this compound can be used as a crosslinker to form PEG-based hydrogels. jenkemusa.com By reacting with multi-arm PEG molecules functionalized with primary amines, this compound can create a crosslinked network. creativepegworks.com

Hydrogel Parameter Method of Control Effect on Properties
Stiffness (Storage Modulus) Varying the concentration of this compound and the molecular weight of PEG precursors.Higher crosslinker concentration generally leads to a stiffer hydrogel. nih.gov
Swelling Ratio Adjusting the crosslinking density.Higher crosslinking density results in a lower swelling ratio. diva-portal.org
Degradation Rate Incorporation of hydrolytically or enzymatically cleavable linkages.Allows for the controlled degradation of the scaffold as new tissue forms. nih.gov
Bioactivity Covalent attachment of cell-adhesive peptides or growth factors.Promotes cell adhesion, proliferation, and differentiation within the scaffold. nih.gov

Polymer Brush Formation for Surface Chemistry Studies

Polymer brushes, which are assemblies of polymer chains tethered at one end to a surface or interface, are of significant interest for modifying surface properties. illinois.educmu.edu These structures are used to create surfaces with tailored characteristics, such as low friction, anti-fouling properties, and responsiveness to environmental stimuli like pH or temperature. illinois.edumdpi.com

The formation of polymer brushes can be achieved through two primary methods: "grafting to" and "grafting from". In the "grafting to" approach, pre-synthesized polymers are attached to a substrate. illinois.edu The bifunctional nature of this compound makes it a suitable agent for this method. It can be used to covalently link amine-terminated polymers to a surface that has been functionalized with primary amines. The TFP esters at either end of the PEG linker react with these amine groups to form stable amide bonds, effectively tethering the polymer chains to the surface. lumiprobe.com

Research AreaApplication of this compoundIntended Outcome
Polymer Brush Synthesis Covalent crosslinking of amine-functionalized polymers to an amine-functionalized surface.Creation of stable, high-density polymer brush monolayers for surface modification.
"Smart" Surface Development Crosslinking of polymer chains within the brush to control morphology and responsiveness.Fabrication of surfaces that can reversibly change properties in response to stimuli like pH or temperature. illinois.edu

Nanomaterial Functionalization

The functionalization of nanomaterials is a cornerstone of nanotechnology, enabling the integration of these materials into a vast array of applications. creativepegworks.com Polyethylene glycol (PEG) linkers are widely used in this context to enhance the solubility and stability of nanoparticles and to provide attachment points for other molecules. molecularcloud.orgaxispharm.com this compound, as a bifunctional PEGylated linker, is particularly well-suited for the surface modification of various nanomaterials.

Quantum Dot Surface Modification for Optical Probes

Quantum dots (QDs) are semiconductor nanocrystals whose unique, size-tunable optical properties make them powerful fluorescent tools for biomedical imaging and sensing. mdpi.comturkjps.org However, QDs synthesized in organic solvents are not inherently stable or soluble in aqueous biological environments. mdpi.com Therefore, surface modification is essential.

This compound can be used in a multi-step process to functionalize QDs for use as optical probes. First, the QD surface can be coated with a layer of amine-containing molecules. Subsequently, this compound can act as a crosslinker to attach targeting biomolecules, such as antibodies or peptides that also contain amine groups, to the QD surface. The short PEG2 spacer helps to improve the water solubility and biocompatibility of the final QD conjugate, while the stable amide bonds formed by the TFP ester reactions ensure the robust attachment of the targeting ligands. lumiprobe.comlumiprobe.com This process transforms the QDs into highly specific optical probes capable of targeting and imaging specific cells or biomolecules. mdpi.comresearchgate.net

Gold Nanoparticle Conjugation for SERS and Plasmonics Research

Gold nanoparticles (AuNPs) are central to the fields of plasmonics and surface-enhanced Raman spectroscopy (SERS). Their utility relies on the collective oscillation of their surface electrons, known as localized surface plasmon resonance (LSPR). unimib.it The functionalization of AuNP surfaces is critical for stabilizing the particles and for controlling their assembly into structures that can generate the intense electromagnetic fields, or "hot spots," required for SERS. nih.gov

In SERS applications, this compound can be used to link Raman reporter molecules and targeting ligands to the surface of AuNPs. Typically, the AuNP surface is first modified with an amine-terminated layer. The homobifunctional this compound can then be used to either attach two different amine-containing molecules in a controlled manner or to induce the controlled aggregation of multiple nanoparticles. This aggregation is key, as the nanogaps between particles are where SERS enhancement is strongest. nih.gov By controlling the inter-particle distance with a linker of a defined length like this compound, researchers can fine-tune the plasmonic coupling and optimize the SERS signal for highly sensitive detection. nih.govnih.gov

Magnetic Nanoparticle Functionalization for Cell Separation and Imaging Research Tools

Magnetic nanoparticles (MNPs), particularly those made from iron oxide, are widely used in biomedical research for applications such as magnetic resonance imaging (MRI) and the magnetic separation of cells. lunanano.comfrontiersin.orgresearchgate.net For these applications, the MNPs must be coated with a biocompatible material, such as dextran (B179266) or another polymer, to ensure their stability in biological fluids and to prevent toxicity. lunanano.comfrontiersin.org

This compound serves as an effective tool for conjugating targeting ligands to these coated MNPs. The polymer shell is often functionalized with amine groups. This compound can then covalently link amine-containing antibodies or other biomolecules that specifically bind to target cells. broadpharm.comlumiprobe.com This creates a highly specific tool: when introduced into a mixed cell population, the functionalized MNPs bind only to the target cells, which can then be isolated using an external magnetic field. researchgate.net In imaging, these targeted MNPs act as contrast agents, accumulating at specific sites in the body to enhance MRI signals. frontiersin.orgntno.org

NanomaterialFunctionalization GoalRole of this compoundResearch Application
Quantum Dots (QDs) Attach targeting biomolecules.Covalently links amine-bearing ligands to the amine-functionalized QD surface.Specific cellular and molecular imaging. mdpi.comturkjps.org
Gold Nanoparticles (AuNPs) Control aggregation and attach reporter molecules.Crosslinks AuNPs to create SERS "hot spots" or attaches SERS reporters. nih.govUltrasensitive detection via SERS and plasmonics research. nih.gov
Magnetic Nanoparticles (MNPs) Attach cell-specific targeting ligands.Covalently links antibodies or other biomolecules to the polymer-coated MNP surface.Targeted cell separation and enhanced MRI contrast. lunanano.comresearchgate.net

Carbon Nanotube and Graphene Functionalization for Electronic Material Research

Carbon nanotubes (CNTs) and graphene possess exceptional electronic and mechanical properties, making them promising candidates for next-generation electronic devices, sensors, and composite materials. cea.frkit.edumdpi.com However, their pristine forms are often difficult to process and integrate into devices. Functionalization is a key strategy to improve their solubility, dispersibility, and to tailor their electronic properties. cea.frfrontiersin.org

Both covalent and non-covalent functionalization strategies are employed. Covalent methods often involve creating defects on the carbon lattice to which functional groups, such as amines, can be attached. cea.fr this compound can then be used to bridge these functionalized carbon nanomaterials with other components. For example, it can crosslink individual nanotubes or graphene sheets to form a stable, conductive network. It can also serve to link these materials to polymers or other molecules to create novel hybrid materials. ekb.eg While covalent functionalization can alter the intrinsic electronic properties of CNTs and graphene by disrupting sp2 hybridization, it provides a robust method for creating stable, functional materials for electronic research. cea.fr

Advanced Characterization Techniques for Tfp Peg2 Tfp Conjugates and Modified Systems

Spectroscopic Analysis of Conjugation Efficiency and Purity

Spectroscopic methods provide detailed information on the molecular structure, the success of the conjugation reaction, and the purity of the final product. These techniques are crucial for confirming the covalent attachment of Tfp-peg2-tfp to target molecules and for identifying any unreacted starting materials or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its conjugates. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, it is possible to confirm the identity and purity of the crosslinker and to observe changes upon conjugation.

¹H NMR provides information on the proton environment within the molecule. The spectrum of this compound is expected to show characteristic peaks for the ethylene (B1197577) glycol protons of the PEG linker and the protons of the TFP (2,3,5,6-tetrafluorophenyl) ester groups. Upon successful conjugation to an amine-containing molecule, the disappearance of the TFP ester signals and the appearance of new signals corresponding to the newly formed amide bond and the conjugated molecule would be observed.

¹³C NMR offers insight into the carbon skeleton of the molecule. The spectrum of this compound would display distinct signals for the carbonyl carbons of the TFP esters, the carbons of the PEG linker, and the carbons of the tetrafluorophenyl rings. Conjugation would lead to a shift in the carbonyl signal and the appearance of signals from the conjugated molecule.

¹⁹F NMR is particularly useful for monitoring reactions involving the TFP ester group. The fluorine atoms on the TFP ring give rise to characteristic signals in the ¹⁹F NMR spectrum. The disappearance or significant shift of these signals provides direct evidence of the reaction of the TFP ester and can be used to quantify the extent of conjugation.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)
PEG methylene protons (-O-CH₂-CH₂-O-)3.6 - 3.8
Methylene protons adjacent to carbonyl4.2 - 4.4
Aromatic protons of TFP group7.0 - 7.5

Note: This data is representative and may vary depending on the solvent and instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound conjugation, FTIR is valuable for monitoring the conversion of the TFP ester to an amide bond. The spectrum of the starting this compound would show a characteristic strong absorption band for the ester carbonyl group (around 1780 cm⁻¹). After conjugation to a primary amine, this ester band will decrease or disappear, and a new band corresponding to the amide carbonyl stretch (around 1650 cm⁻¹) will appear, confirming the formation of a stable amide linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore-labeled Conjugates

For conjugates where this compound is used to link a chromophore-labeled molecule, Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward method to confirm conjugation and determine the concentration of the labeled species. By measuring the absorbance at the characteristic wavelength of the chromophore, the success of the conjugation can be qualitatively and quantitatively assessed. A shift in the maximum absorption wavelength (λmax) may also be observed upon conjugation, providing further evidence of the chemical modification.

Mass Spectrometry (MALDI-TOF, ESI-MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of the this compound linker and its conjugates. thermofisher.com Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed. thermofisher.comnih.gov These techniques provide a precise mass-to-charge ratio, which can be used to verify the identity of the synthesized conjugate and to assess its purity. For successful conjugates, the observed molecular weight will correspond to the sum of the molecular weight of the target molecule and the this compound linker, minus the two TFP leaving groups. The presence of unreacted starting materials or side products can also be detected as species with different molecular weights. nih.gov

Chromatographic Separation Techniques for Conjugate Analysis

Chromatographic techniques are essential for the purification of this compound conjugates and for the analysis of their purity and homogeneity. These methods separate molecules based on their physical and chemical properties.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic volume. nih.gov It is particularly well-suited for the analysis of PEGylated molecules and their conjugates. agilent.com SEC can be used to separate the this compound conjugate from unreacted starting materials (such as the target molecule and the crosslinker) and from any aggregates that may have formed during the reaction. agilent.com The elution profile from an SEC column provides information on the molecular size distribution of the sample, allowing for the assessment of purity and the detection of high molecular weight species. biopharminternational.com By comparing the retention time of the conjugate to that of the unconjugated starting material, the increase in size due to the attachment of the this compound linker can be confirmed. tosohbioscience.com

Table 2: Illustrative SEC Analysis of a this compound Conjugation Reaction

SpeciesRetention Time (min)Relative Peak Area (%)
High Molecular Weight Aggregates8.55
This compound Conjugate10.285
Unconjugated Target Molecule12.58
Unreacted this compound15.12

Note: This data is for illustrative purposes and actual values will depend on the specific molecules, column, and running conditions.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical tool for the separation and characterization of this compound conjugates. researchgate.netyoutube.com The technique separates molecules based on their hydrophobicity. youtube.comnih.gov The covalent attachment of the hydrophilic PEG (polyethylene glycol) moiety via the this compound linker significantly alters the physicochemical properties of a parent molecule, such as a protein or peptide, leading to changes in its chromatographic behavior. mdpi.com

RP-HPLC is instrumental in monitoring the progress of a conjugation reaction, separating the PEGylated product from the unreacted protein and excess linker. nih.gov It can also distinguish between different species, such as mono-PEGylated and di-PEGylated forms, as the addition of each this compound unit alters the retention time. acs.org High-resolution analysis may even allow for the separation of positional isomers, where the linker is attached at different sites on the protein. nih.gov

Table 1: Illustrative RP-HPLC Data for a Model Protein Conjugated with this compound

AnalyteRetention Time (minutes)Peak Purity (%)Observations
Unmodified Model Protein15.2>99Sharp, single peak indicating homogeneity.
Mono-(this compound)-Protein Conjugate21.898Increased retention time due to the overall properties of the conjugate.
Di-(this compound)-Protein Conjugate23.596Further increase in retention time, well-resolved from the mono-conjugate.
Unreacted this compound Linker8.5N/AElutes much earlier due to smaller size and different polarity.

This is a hypothetical data table created for illustrative purposes.

Ion Exchange Chromatography

Ion Exchange Chromatography (IEX) is another essential technique for the analysis and purification of this compound conjugates, particularly for protein-based systems. researchgate.netnih.gov IEX separates molecules based on their net surface charge, which is dependent on the pH of the mobile phase and the protein's isoelectric point (pI). nih.gov

IEX is highly effective for separating different PEGylated species (e.g., mono-, di-, and multi-conjugated forms) as each additional linker further modifies the protein's surface charge. nih.govupm.es This allows for the detailed characterization of the heterogeneity of the conjugation reaction product. upm.es Furthermore, IEX can often resolve positional isomers, as the location of the this compound linker can influence the local charge environment and its interaction with the ion-exchange resin. nih.govupm.es The non-denaturing conditions typically used in IEX are also advantageous as they preserve the protein's native conformation during analysis. nih.govresearchgate.net

Biophysical Characterization of Conjugate Stability and Conformation

Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure

Circular Dichroism (CD) spectroscopy is a vital biophysical technique used to assess the secondary structure of proteins and to determine if conjugation with this compound induces conformational changes. youtube.comnih.gov This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. nih.gov The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a signature of the protein's secondary structural elements, including alpha-helices, beta-sheets, and random coils. youtube.comyoutube.com

Upon conjugation with this compound, it is critical to verify that the protein's native secondary structure, which is often essential for its biological function, remains intact. CD spectroscopy can directly compare the spectrum of the unmodified protein with that of the conjugate. A significant change in the shape or magnitude of the CD spectrum would indicate that the PEGylation process has altered the protein's conformation. For instance, a decrease in the signal intensity at 222 nm and 208 nm, characteristic of alpha-helices, might suggest a partial unfolding or destabilization of these structural motifs. nih.gov Research has shown that PEGylation can sometimes lead to a reduction in the alpha-helical content of a protein. nih.gov

Table 2: Example CD Spectroscopy Data for a this compound Protein Conjugate

SampleMean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)Estimated Alpha-Helix Content (%)Interpretation
Native Protein-15,00045%Baseline secondary structure, predominantly alpha-helical.
This compound Conjugate-13,50040%A slight decrease in ellipticity suggests a minor perturbation of the alpha-helical structure upon conjugation.
Denatured Protein-2,000<5%Represents a fully unfolded state, serving as a negative control.

This is a hypothetical data table created for illustrative purposes.

Dynamic Light Scattering (DLS) for Hydrodynamic Size

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic size (or diameter) of molecules and particles in solution. nih.gov It is particularly useful for characterizing the increase in size of a protein or nanoparticle after conjugation with the this compound linker. nih.gov DLS works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. nih.govresearchgate.net Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles diffuse more slowly, causing slower fluctuations.

The attachment of one or more this compound linkers to a molecule significantly increases its hydrodynamic radius due to the size of the PEG chain. nih.gov DLS can precisely quantify this change, confirming successful conjugation. The technique also provides a polydispersity index (PDI), which is a measure of the heterogeneity of particle sizes in the sample. mdpi.comnih.gov A low PDI value indicates a monodisperse sample with a uniform population of conjugates, whereas a high PDI might suggest the presence of aggregates or a mixture of different PEGylated species. nih.gov This makes DLS an excellent tool for assessing the quality and homogeneity of the conjugate preparation. nih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the direct measurement of the thermodynamics of binding interactions in solution. upm.estainstruments.com It is used to characterize how the conjugation of this compound to a biomolecule (e.g., an antibody or enzyme) affects its binding affinity for a ligand or target molecule. nih.gov ITC measures the heat released (exothermic) or absorbed (endothermic) during a binding event. youtube.com

In a single ITC experiment, the titration of a ligand into a solution containing the this compound conjugate allows for the simultaneous determination of several key thermodynamic parameters: the binding affinity (Ka), the binding stoichiometry (n), and the enthalpy of binding (ΔH). wikipedia.orgharvard.eduresearchgate.net From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated. wikipedia.orgharvard.edu This comprehensive thermodynamic profile reveals the driving forces behind the molecular recognition process. nih.gov By comparing the ITC data for the native biomolecule versus the this compound conjugate, researchers can precisely quantify any changes in binding affinity or mechanism resulting from the modification. This information is critical for ensuring that the conjugate retains its desired biological activity.

Microscopic and Imaging Techniques for Surface-Modified Materials

When this compound is used to modify surfaces, various microscopic and imaging techniques are employed to characterize the resulting morphology and structure at the micro- and nanoscale. nih.gov These methods provide direct visual evidence of the surface modification.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. nih.gov It can be used to visualize changes in surface texture and to confirm the presence of a coating derived from this compound modification.

Transmission Electron Microscopy (TEM) offers even higher resolution and can be used to measure the thickness of the deposited this compound layer on a material, especially on nanoparticles. nih.govnih.gov For instance, the PEG corona around a nanoparticle core can often be visualized, confirming the success of the surface functionalization. nih.gov

Atomic Force Microscopy (AFM) is a powerful tool for characterizing surface topography at the nanometer scale. It can provide three-dimensional images of the modified surface, revealing details about the uniformity and roughness of the this compound coating. AFM can also be used to probe the mechanical properties of the modified surface.

Fluorescence Microscopy can be utilized if a fluorescent dye is incorporated into the system. For example, if the molecule being conjugated with this compound is fluorescent, or if a fluorescent tag is attached, fluorescence microscopy can map the distribution of the conjugate on a surface, confirming a uniform and complete modification. researchgate.net

These imaging techniques are crucial for validating the successful and homogenous application of this compound linkers in the development of surface-modified materials for various biomedical and biotechnological applications. creativepegworks.com

Atomic Force Microscopy (AFM)

In a typical application, a substrate such as silicon or gold is functionalized with a molecule presenting amine groups, followed by reaction with this compound. AFM can be used to visualize the surface before and after the conjugation. The resulting images can reveal the formation of a uniform PEG layer or the presence of distinct domains. For instance, studies on gold surfaces modified with self-assembled monolayers of PEG derivatives have shown homogeneously organized layers with island-like structures. researchgate.net

Below is a representative data table illustrating typical results from an AFM analysis of a PEG-modified surface, which could be analogous to a surface modified with this compound.

ParameterUnmodified SurfacePEG-Modified Surface
Average Roughness (Ra)0.5 nm1.2 nm
Root Mean Square Roughness (Rq)0.7 nm1.5 nm
Peak-to-Valley Height3.2 nm8.5 nm
Adhesion Force2.1 nN0.8 nN

This table presents illustrative data based on typical findings for PEGylated surfaces and is not specific to this compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology of materials at high resolution. While AFM is ideal for surface topography, SEM and TEM provide complementary information about the structure and distribution of conjugates, especially when this compound is used to create larger assemblies or modify nanoparticles.

Transmission Electron Microscopy (TEM) , on the other hand, transmits a beam of electrons through an ultrathin specimen. This technique offers much higher resolution than SEM and can reveal the internal structure of materials. If this compound is used to conjugate molecules to nanoparticles, TEM can be used to visualize the individual nanoparticles and confirm that the conjugation process has not induced aggregation. Furthermore, it can provide information on the thickness of the PEG layer around the nanoparticle core.

The following table provides a comparative overview of the information that can be obtained from SEM and TEM in the context of this compound applications.

TechniqueInformation ProvidedSample Application for this compound
SEM Surface topography, morphology, particle size and distribution (for larger particles)Imaging the surface of a biomaterial coated with a this compound crosslinked protein layer.
TEM Internal structure, particle size and shape (high resolution), visualization of core-shell structuresVisualizing nanoparticles before and after conjugation with a targeting ligand using a this compound linker to assess aggregation and coating.

This table illustrates the general capabilities of SEM and TEM for the analysis of PEGylated systems.

Confocal Laser Scanning Microscopy (CLSM) for Fluorescently Labeled Surfaces

Confocal Laser Scanning Microscopy (CLSM) is a powerful optical imaging technique that allows for the visualization of fluorescently labeled samples with high resolution and the ability to perform optical sectioning. nih.gov This is particularly useful for confirming the successful conjugation of molecules to a surface or within a three-dimensional matrix using this compound, provided one of the components is fluorescently labeled.

For instance, a protein of interest could be labeled with a fluorescent dye before being conjugated to an amine-functionalized surface using this compound. CLSM could then be used to visualize the distribution of the fluorescently labeled protein on the surface, confirming the success and uniformity of the conjugation reaction. This technique is also invaluable for studying the cellular uptake and localization of nanoparticles or drug delivery systems functionalized with this compound and a fluorescent cargo. nih.govresearchgate.net

Research involving fluorescently labeled polymer particles has demonstrated the utility of confocal microscopy in tracking material transfer and surface effects during aggregation, which is a relevant consideration for systems involving crosslinkers like this compound. nih.gov

The data from CLSM is typically qualitative (images) but can be quantified by measuring fluorescence intensity. The table below outlines a hypothetical experiment using CLSM to assess surface conjugation.

SampleExperimental SetupExpected CLSM ResultInterpretation
Control SurfaceAmine-functionalized surface incubated with fluorescently labeled protein without this compound.Low to no fluorescence detected on the surface.The protein does not non-specifically bind to the surface.
This compound Modified SurfaceAmine-functionalized surface reacted with this compound, followed by incubation with fluorescently labeled protein.Uniform and high-intensity fluorescence observed across the surface.Successful and uniform covalent conjugation of the protein to the surface via the this compound linker.

This table provides a representative experimental design and expected outcomes for a CLSM analysis of a surface modified with a this compound linker.

Theoretical and Computational Studies on Tfp Peg2 Tfp and Its Interactions

Molecular Dynamics (MD) Simulations of Conjugation Reactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a virtual microscope to observe molecular processes. For Tfp-peg2-tfp, MD simulations are instrumental in understanding the physical aspects of its conjugation reactions with nucleophiles, such as the primary amines found in proteins.

The solvent environment plays a critical role in chemical reactions, influencing the shape (conformation) of reactants and the stability of transition states. This compound features a flexible diethylene glycol (PEG2) linker connecting two reactive tetrafluorophenyl (TFP) ester groups. MD simulations can predict how this linker behaves in different solvents.

In aqueous, polar environments, the hydrophilic PEG linker is expected to adopt an extended, flexible conformation due to favorable interactions with water molecules. Conversely, in less polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), the linker may adopt a more collapsed or globular shape. nih.gov This conformational flexibility, driven by the solvent, directly impacts the accessibility of the terminal TFP ester groups for reaction. An extended conformation in water might facilitate conjugation with sterically hindered sites on a protein, whereas a more compact form in an organic solvent could influence intra- or intermolecular interactions. oup.com Computational studies on similar ester aminolysis reactions have shown that both implicit and explicit solvent models are crucial for accurately describing the energetics of the reaction pathway. researchgate.net

Table 1: Influence of Solvent Properties on this compound Conformation in MD Simulations
SolventPolarityHydrogen BondingExpected PEG2 Linker ConformationImpact on TFP Ester Accessibility
WaterHighDonor & AcceptorExtended, flexible coilHigh
DMSOHighAcceptor onlyModerately extendedModerate to High
DMFHighAcceptor onlyModerately collapsedModerate
ChloroformLowDonor onlyCollapsed, globularLow

The core of the conjugation reaction is the nucleophilic attack of an amine on the carbonyl carbon of the TFP ester. While full MD simulations can model the approach of the reactants, quantum mechanics (QM) methods, often combined with molecular mechanics (MM) in QM/MM simulations, are required to accurately model the bond-breaking and bond-forming events of the reaction itself.

Computational studies on the aminolysis of activated esters show that the reaction can proceed through different pathways, such as a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. nih.govnih.gov Density Functional Theory (DFT) calculations can map the potential energy surface of the reaction, identifying the transition state structures and calculating the activation energy barriers. acs.org For a TFP ester, the reaction trajectory would show the amine nucleophile approaching the electrophilic carbonyl carbon. As the new nitrogen-carbon bond forms, the carbonyl double bond breaks, leading to a high-energy tetrahedral intermediate. Subsequently, the tetrafluorophenoxy leaving group is expelled, and the stable amide bond is formed. nih.gov These calculations consistently show that the energy barriers for such reactions are significantly lower for activated esters compared to simple alkyl esters, explaining their high reactivity. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. northwestern.eduarxiv.org This information is fundamental to understanding a molecule's inherent stability, geometry, and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how molecules will interact. wikipedia.org The reactivity of an electrophile, such as the TFP ester, is determined by its LUMO. youtube.com A lower LUMO energy indicates a stronger electrophile, as it can more readily accept electrons from a nucleophile. pku.edu.cn

In the TFP ester, the electron-withdrawing nature of the tetrafluorinated phenyl ring significantly lowers the energy of the LUMO. This orbital is primarily localized on the carbonyl carbon atom. This low-energy LUMO readily overlaps with the HOMO of a nucleophile (e.g., the lone pair of an amine), facilitating the reaction. researchgate.net Quantum chemical calculations allow for the precise determination of these orbital energies, confirming the high reactivity of TFP esters. Compared to other activated esters, such as N-hydroxysuccinimide (NHS) esters, TFP esters are known to be more stable towards spontaneous hydrolysis while maintaining high reactivity towards amines, a property that can be rationalized through FMO analysis. lumiprobe.comwikipedia.org

Table 2: Conceptual Comparison of Activated Esters via FMO Theory
Ester TypeLeaving GroupElectronic Effect of Leaving GroupRelative LUMO EnergyPredicted Reactivity towards Amines
Methyl EsterMethoxideWeakly donatingHighLow
NHS EsterN-HydroxysuccinimideModerately withdrawingLowHigh
TFP Ester Tetrafluorophenoxide Strongly withdrawingVery Low Very High

An electrostatic potential (ESP) map is a computational visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is color-coded to represent different regions of electrostatic potential: red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green indicates neutral regions. youtube.com

For the TFP ester moiety of this compound, an ESP map would reveal a strong positive potential (deep blue) centered on the carbonyl carbon. This is a direct result of the high electronegativity of the adjacent oxygen atoms and the electron-withdrawing effect of the tetrafluorophenyl group. This blue region visually identifies the carbonyl carbon as the primary site for nucleophilic attack. walisongo.ac.id The oxygen atoms of the carbonyl and the fluorine atoms on the phenyl ring would exhibit negative potential (red or yellow), indicating their electron-rich nature. ESP maps are invaluable for qualitatively predicting and teaching the regioselectivity of chemical reactions. wolfram.com

Coarse-Grained Models for PEG-Conjugate Conformational Dynamics

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and often limited to short timescales and small system sizes. nih.gov To study the larger-scale conformational dynamics of PEG-conjugated systems, such as this compound attached to a large protein, coarse-grained (CG) models are employed.

In CG modeling, groups of atoms are clustered into single interaction sites or "beads." protocols.io This simplification reduces the number of particles in the simulation, allowing for the exploration of much longer timescales (microseconds to milliseconds) and larger systems. nih.gov The MARTINI force field is a widely used CG model that has been successfully parameterized for polyethylene (B3416737) glycol. acs.org In a typical MARTINI model for PEG, one monomer unit (-CH2-CH2-O-) is represented by a single bead. nih.gov

Table 3: Typical Coarse-Graining Scheme for PEG using the MARTINI Force Field
Chemical GroupNumber of Heavy AtomsCoarse-Grained Bead TypeResolution
-CH2-CH2-O-3 (C, C, O)1 Bead (e.g., SNda type)3-to-1
Water1 (O)4 Beads (representing 4 H2O)4-to-1

Docking Simulations for Ligand-Receptor Conjugates

Theoretical and computational studies, particularly molecular docking simulations, are crucial tools for understanding and predicting the interactions between complex molecules and their biological targets. In the context of conjugates utilizing linkers like this compound, docking simulations provide invaluable insights into how the linker influences the binding orientation, affinity, and selectivity of the entire conjugate to its target receptor. These simulations are fundamental in the rational design of targeted therapeutics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Docking simulations for molecules incorporating a this compound linker aim to predict the preferred conformation of the ligand-linker-receptor complex and estimate the strength of the binding interaction. The process involves computationally placing the conjugate into the binding site of a target protein whose three-dimensional structure is known. The this compound component, a flexible polyethylene glycol (PEG)-based linker, is of particular interest in these simulations. Its flexibility, length, and chemical nature can significantly impact the conjugate's ability to position the active ligand optimally within the receptor's binding pocket. researchgate.netexplorationpub.com

The primary goals of performing docking simulations on a conjugate containing a this compound linker include:

Predicting Binding Conformation: Determining the most stable three-dimensional arrangement of the conjugate when bound to its receptor.

Estimating Binding Affinity: Calculating a scoring function or binding energy (e.g., in kcal/mol) to rank different potential conjugates.

Identifying Key Interactions: Visualizing and analyzing the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the conjugate (including the ligand and linker) and the amino acid residues of the receptor.

Rationalizing Structure-Activity Relationships (SARs): Explaining why changes in the linker length or composition affect the biological activity of the conjugate. nih.gov

The results from these simulations guide the optimization of the linker's design to enhance the therapeutic properties of the conjugate. explorationpub.commdpi.com For example, simulations might show that a specific linker length is required to avoid steric clashes and to properly orient the two ends of a PROTAC for the formation of a stable ternary complex between a target protein and an E3 ligase. nih.gov

Illustrative Docking Simulation Results

While specific, publicly available docking data for the this compound linker is limited, the following table represents a typical output from such a study. This hypothetical example illustrates the kind of data generated when comparing different linkers in a conjugate targeting a specific protein receptor. The binding energy indicates the stability of the interaction (more negative values are better), and the key interacting residues are those on the receptor that form significant bonds with the conjugate.

Conjugate IDLinker ComponentBinding Energy (kcal/mol)Key Interacting Residues (Receptor)RMSD (Å)
PRO-001This compound-9.8Tyr268, Asp310, Phe4201.2
PRO-002Alkyl Chain (8-atom)-8.5Tyr268, Leu3121.8
PRO-003Tfp-peg4-tfp-9.2Tyr268, Asp310, Gln4181.5

This table is for illustrative purposes only to demonstrate the typical data output from a comparative docking simulation study.

In this example, the conjugate with the this compound linker (PRO-001) shows the most favorable binding energy, suggesting a more stable interaction with the target receptor compared to a simple alkyl linker or a longer PEG variant. The Root-Mean-Square Deviation (RMSD) indicates how much the ligand's pose deviates from a reference conformation, with lower values suggesting a more stable and predictable binding mode. Such data is instrumental for medicinal chemists to select the most promising linker architecture for synthesis and further biological evaluation. nih.gov

Emerging Research Directions and Future Outlook for Tfp Peg2 Tfp Applications

Development of Orthogonal Reactivity for Multi-Component Systems

The development of multi-component systems, where several distinct molecules are precisely assembled, is a key area of research in fields ranging from drug delivery to diagnostics. The bifunctional nature of Tfp-peg2-tfp makes it a valuable tool in this context. The two TFP ester groups can react with primary amines on different molecules, enabling the creation of well-defined, three-component systems.

Future research is focused on leveraging the reactivity of TFP esters in combination with other orthogonal chemical reactions. Orthogonal chemistry refers to a set of chemical reactions that can occur in the same vessel without interfering with each other. By combining the amine-reactive nature of this compound with other specific ligation chemistries, researchers can construct even more complex, multi-component systems with a high degree of control. For instance, one TFP ester could react with an amine-containing biomolecule, while the other is used to attach a reporter molecule or a targeting ligand through a separate, non-interfering reaction. This approach opens up possibilities for creating multifunctional constructs for a wide range of biological applications.

FeatureDescriptionPotential Application
Homobifunctional Nature Possesses two identical reactive groups (TFP esters).Crosslinking two different amine-containing molecules.
Orthogonal Potential Can be used in conjunction with other non-interfering chemical reactions.Stepwise assembly of multi-component systems.
Precision Engineering Allows for the controlled arrangement of molecular components.Development of targeted drug delivery vehicles with multiple functionalities.

Integration with Click Chemistry and Bioorthogonal Reactions

Click chemistry and bioorthogonal reactions are powerful tools for chemical biology, allowing for the specific and efficient modification of biomolecules in complex biological environments. cas.orgwikipedia.org While this compound's primary reactivity is with amines, its PEG linker can be functionalized with other reactive groups compatible with click chemistry, such as azides or alkynes. This would transform this compound into a heterobifunctional linker capable of participating in these highly specific reactions.

The integration of TFP esters with click chemistry handles would allow for a two-step bioconjugation strategy. First, the TFP ester could be used to attach the linker to a protein or other amine-containing molecule. Subsequently, the click chemistry handle on the other end of the PEG linker could be used to attach a second molecule of interest, such as a fluorescent dye, a drug molecule, or another biomolecule. This approach offers greater flexibility and control over the final conjugate's structure and function. Bioorthogonal reactions, which can be carried out in living systems without interfering with native biochemical processes, are a particularly exciting area for future applications of modified this compound. wikipedia.org

Reaction TypeKey FeaturesPotential Role of this compound
Click Chemistry High efficiency, specificity, and biocompatibility. cas.orgAs a scaffold to introduce click-reactive handles onto biomolecules.
Bioorthogonal Reactions Can be performed in living organisms without interference. wikipedia.orgEnabling the in-vivo assembly of complex molecular probes or therapeutic agents.

Advanced Strategies for In Vitro and Ex Vivo Research Tool Development

The unique properties of this compound make it an ideal candidate for the development of advanced research tools for in vitro and ex vivo studies. Its ability to crosslink proteins and other biomolecules can be exploited to study protein-protein interactions, stabilize protein complexes for structural analysis, or develop novel assays.

One emerging area is the use of this compound to create customized affinity matrices for protein purification. By immobilizing a specific antibody or ligand onto a solid support using one of the TFP esters, the other TFP ester remains available to capture the target protein from a complex mixture. The PEG linker provides spacing, which can improve the accessibility of the immobilized ligand and enhance the efficiency of the purification process. Furthermore, the stability of TFP esters compared to other amine-reactive functionalities like N-hydroxysuccinimide (NHS) esters leads to more robust and reusable research tools. precisepeg.combroadpharm.com

Applications in Self-Assembled Nanostructures for Fundamental Research

Self-assembly is a process where disordered components spontaneously organize into ordered structures. rsc.org this compound can play a crucial role in directing the self-assembly of nanoparticles and other molecular building blocks into well-defined nanostructures. By crosslinking nanoparticles functionalized with primary amines, this compound can be used to control the size, shape, and stability of the resulting assemblies.

This approach is being explored for the creation of novel nanomaterials with unique optical, electronic, or catalytic properties. For example, by controlling the spacing between gold nanoparticles using this compound, it may be possible to tune their plasmonic properties for applications in sensing and imaging. The hydrophilic PEG linker can also impart water solubility and biocompatibility to the self-assembled nanostructures, making them suitable for biological applications. biochempeg.com

Exploration in Automated Synthesis of Complex Bioconjugates

The demand for complex bioconjugates in research and medicine is driving the development of automated synthesis platforms. The robust and predictable reactivity of TFP esters makes them well-suited for use in such automated systems. The higher stability of TFP esters to hydrolysis compared to NHS esters is a significant advantage in automated processes, where reagents may be exposed to aqueous environments for extended periods. precisepeg.combroadpharm.comvectorlabs.com

Future research will likely focus on integrating this compound and other TFP-containing reagents into automated synthesizers for the routine production of well-defined bioconjugates. This could include the synthesis of antibody-drug conjugates (ADCs), PEGylated proteins, and other complex biomolecules with therapeutic or diagnostic applications. The ability to automate the synthesis of these molecules would greatly accelerate their development and translation into the clinic.

Sustainable and Environmentally Benign Synthesis of this compound

As the applications of this compound expand, there is a growing need for sustainable and environmentally benign methods for its synthesis. Traditional chemical synthesis often relies on harsh reagents and organic solvents, which can have a significant environmental impact. Green chemistry principles are now being applied to the synthesis of specialty chemicals like this compound to minimize waste and reduce the use of hazardous substances.

Future research in this area will focus on developing catalytic methods that are more efficient and generate less waste than traditional stoichiometric approaches. The use of renewable starting materials and environmentally friendly solvents will also be a key consideration. The development of a truly "green" synthesis of this compound will be crucial for its long-term viability and widespread adoption in various industries.

Q & A

Basic Research Question

  • Standardization : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw data in repositories like Zenodo or institutional databases .
  • Metadata : Include experimental parameters (e.g., HPLC column type, detector settings) to ensure reproducibility .
  • Tools : Leverage electronic lab notebooks (ELNs) for version control and collaborative annotation.

How to ensure ethical rigor in this compound synthesis and preclinical testing?

Advanced Research Question

  • Synthesis Ethics : Follow green chemistry principles to minimize hazardous waste; document disposal methods per EPA guidelines .
  • Preclinical Ethics : Use validated in vitro models (e.g., 3D organoids) to reduce animal testing. Obtain IRB approval for studies involving human-derived cells .

Employing mixed-methods approaches to study this compound’s chemical and functional properties

Advanced Research Question

  • Quantitative : Measure binding affinity via surface plasmon resonance (SPR) or ITC.
  • Qualitative : Conduct molecular dynamics simulations to visualize interaction pathways .
  • Integration : Use machine learning to correlate structural features (e.g., PEG chain length) with bioactivity .

Notes

  • Data Sources : Excludes non-peer-reviewed platforms (e.g., ) per reliability criteria.
  • Methodological Rigor : Frameworks like PICOT and FINER ensure hypothesis-driven, reproducible research .
  • Ethical Compliance : Aligns with institutional and federal guidelines for chemical and biological research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.